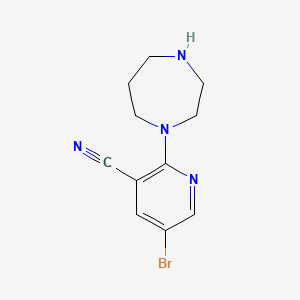
5-Bromo-2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a bromine atom, a diazepane ring, and a pyridine ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile typically involves the bromination of 2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
5-Bromo-2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The diazepane ring and pyridine moiety can facilitate binding to these targets, while the bromine atom and nitrile group can influence the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridinecarbonitrile: Similar structure but lacks the diazepane ring.
2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile: Similar structure but lacks the bromine atom.
5-Bromo-2-(piperazin-1-yl)pyridine-3-carbonitrile: Similar structure but contains a piperazine ring instead of a diazepane ring.
Uniqueness
5-Bromo-2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile is unique due to the presence of both the bromine atom and the diazepane ring, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13BrN4 |
|---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
5-bromo-2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H13BrN4/c12-10-6-9(7-13)11(15-8-10)16-4-1-2-14-3-5-16/h6,8,14H,1-5H2 |
InChI Key |
VKQLNFLRLNMCCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=N2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12228237.png)
![[2-(5,6,7,8-tetrahydroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12228248.png)
![1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-cyclopentylethan-1-one](/img/structure/B12228262.png)
![N-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12228270.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]ethane-1-sulfonamide](/img/structure/B12228285.png)
![3-[(Oxolan-2-yl)methoxy]pyridine](/img/structure/B12228291.png)

![4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B12228305.png)
![5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12228311.png)
![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12228323.png)
![8-Fluoro-2-methyl-6-(3-methylsulfonylphenyl)-4-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,4-benzoxazin-3-one](/img/structure/B12228340.png)
![2-({1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12228342.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B12228349.png)
![2-[(Cyclohexylcarbamoyl)amino]propanoic acid](/img/structure/B12228358.png)
